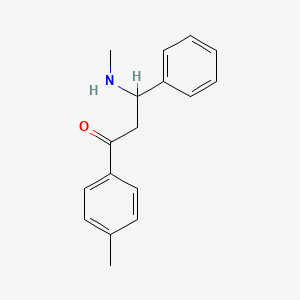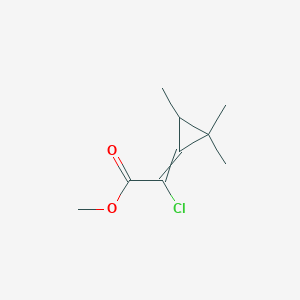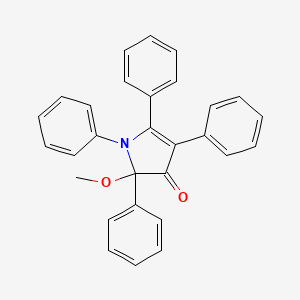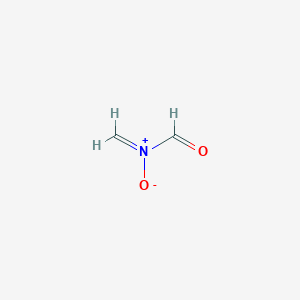
N-Formylmethanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylmethanimine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Formylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common reagents used for this oxidation include hydrogen peroxide, peracids, and other oxidizing agents. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to produce N-oxides efficiently . Another method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using hydrogen peroxide or other peroxides as oxidizing agents. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Formylmethanimine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Cope elimination, where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation or reduction using agents like sodium borohydride.
Substitution: Various nucleophiles can react with this compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Cope elimination results in the formation of an alkene and a substituted hydroxylamine .
Wissenschaftliche Forschungsanwendungen
N-Formylmethanimine N-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Formylmethanimine N-oxide involves its ability to undergo oxidation and reduction reactions. In biological systems, it can act as an oxidizing agent, participating in redox reactions that are crucial for various metabolic processes . The molecular targets and pathways involved include enzymes such as flavin monooxygenases and cytochrome P450 .
Vergleich Mit ähnlichen Verbindungen
N-Formylmethanimine N-oxide can be compared with other N-oxides such as trimethylamine-N-oxide and pyridine-N-oxide. These compounds share similar chemical properties but differ in their specific applications and biological activities . For instance, trimethylamine-N-oxide is known for its role in protein stabilization in marine species, while pyridine-N-oxide is commonly used in organic synthesis .
List of Similar Compounds
- Trimethylamine-N-oxide
- Pyridine-N-oxide
- N-Methylmorpholine N-oxide
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and development.
Eigenschaften
CAS-Nummer |
88673-18-1 |
|---|---|
Molekularformel |
C2H3NO2 |
Molekulargewicht |
73.05 g/mol |
IUPAC-Name |
N-formylmethanimine oxide |
InChI |
InChI=1S/C2H3NO2/c1-3(5)2-4/h2H,1H2 |
InChI-Schlüssel |
QSLJCKZYJUGTFO-UHFFFAOYSA-N |
Kanonische SMILES |
C=[N+](C=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

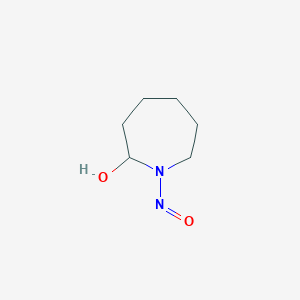
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
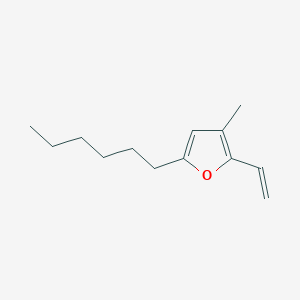

![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)

